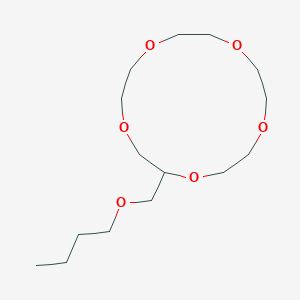
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with a complex structure that includes multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of butyl glycidyl ether with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous esterification reactions, where raw materials such as ethylene glycol butyl ether and acetic acid are used. Solid acid catalysts are employed to facilitate the reaction, and the process is optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Butoxymethyl)oxirane: Similar in structure but differs in the presence of an oxirane ring.
n-Butyl glycidyl ether: Shares the butoxymethyl group but has different reactivity and applications.
Uniqueness
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its multiple ether linkages, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
75507-18-5 |
|---|---|
Fórmula molecular |
C15H30O6 |
Peso molecular |
306.39 g/mol |
Nombre IUPAC |
2-(butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O6/c1-2-3-4-19-13-15-14-20-10-9-17-6-5-16-7-8-18-11-12-21-15/h15H,2-14H2,1H3 |
Clave InChI |
ZUWFLWPCLOWQHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1COCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



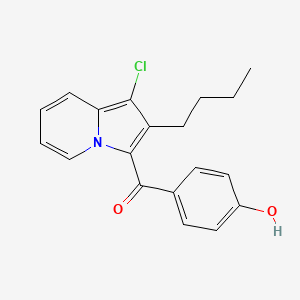
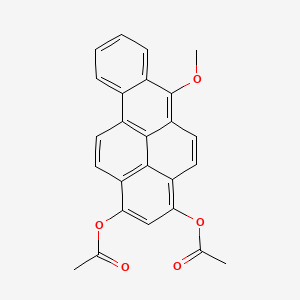
![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
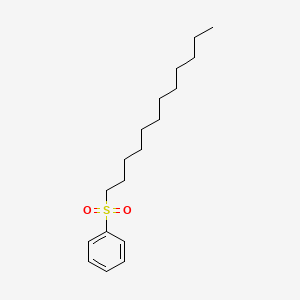
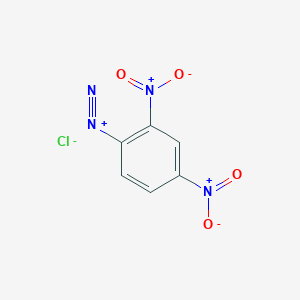
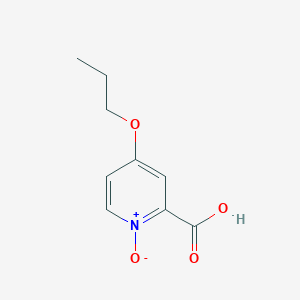

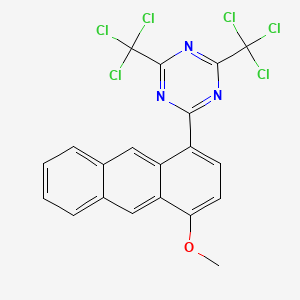
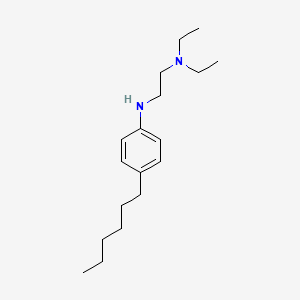
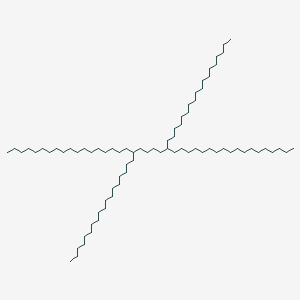
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)

